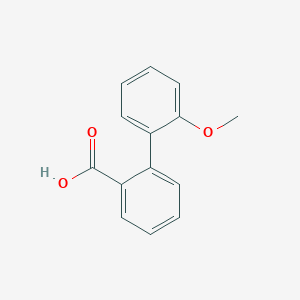

2-(2-Methoxyphenyl)benzoic acid

Vue d'ensemble

Description

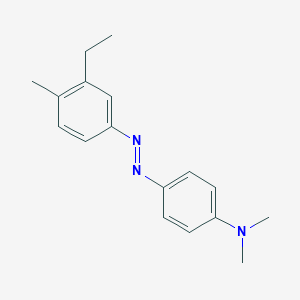

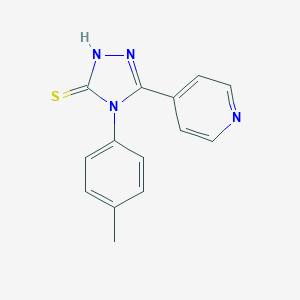

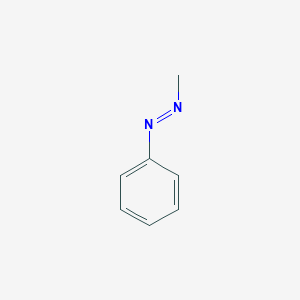

2-(2-Methoxyphenyl)benzoic acid is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a benzoic acid moiety and a methoxyphenyl group, which contribute to its unique characteristics. It is related to other compounds that have been synthesized and characterized in the literature, such as azo-benzoic acids, hydroxyphenyl carbonyloxy benzoic acid, and hydroxyphenylazo benzoic acid, which have been studied for their molecular structures and spectroscopic properties .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and conditions. For instance, the synthesis of azo-benzoic acids includes the use of spectroscopic techniques to confirm the structures of the compounds . Another study presents the synthesis of a methoxy-benzoic acid derivative through a condensation reaction, which was characterized by NMR and MS spectra . Additionally, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid was developed as an intermediate in the preparation of cardiotonic drugs, showcasing the relevance of such compounds in pharmaceutical applications .

Molecular Structure Analysis

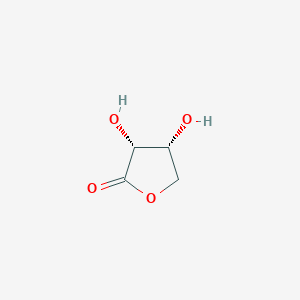

The molecular structure of compounds similar to 2-(2-Methoxyphenyl)benzoic acid has been investigated using various spectroscopic and computational methods. For example, the structure and vibrations of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid were studied using FT-IR, FT-Raman, and DFT calculations . The crystal structure of 2-methoxy-benzoic acid derivatives has also been determined by single-crystal X-ray diffraction, revealing insights into the bond lengths and geometries .

Chemical Reactions Analysis

The chemical behavior of 2-(2-Methoxyphenyl)benzoic acid can be inferred from studies on similar compounds. Azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria being dependent on solvent composition and pH . The molecular ion of 2-(2-Methoxyphenyl)benzoic acid itself undergoes fragmentation and rearrangement upon electron impact, leading to the formation of various ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-(2-Methoxyphenyl)benzoic acid have been extensively studied. The vibrational wavenumbers, infrared intensities, and Raman activities of these compounds have been calculated and assigned . The electronic properties, such as HOMO and LUMO energies, have been determined using UV-Visible spectroscopy and TD-DFT approaches . Additionally, thermodynamic properties like heat capacity, entropy, and enthalpy at different temperatures have been calculated, providing a comprehensive understanding of the stability and reactivity of these molecules .

Applications De Recherche Scientifique

Molecular Ion Analysis

- The molecular ion of 2-(2′-methoxyphenyl)benzoic acid, analyzed through electron impact at 70 eV, revealed fragmentation patterns and rearrangement ions. This analysis helps in understanding the structural and chemical properties of the compound (Gillis & Porter, 1990).

Mass Spectrometry Enhancements

- In mass spectrometry, certain benzoic acid derivatives, including 2-(2-methoxyphenyl)benzoic acid, have been used as additives to improve ion yields and signal-to-noise ratio, especially for high-mass range molecules (Karas et al., 1993).

Organic Electrode Processes

- Electrolysis studies involving benzoic acid, including derivatives like 2-(2-methoxyphenyl)benzoic acid, provide insights into organic electrode processes, contributing to the understanding of electrochemical reactions and potential applications in energy storage and conversion (Koyama, Yoshida, & Tsutsumi, 1966).

Acidity and Molecular Structure

- The acidity and structural characteristics of benzoic acid derivatives, including 2-(2-methoxyphenyl)benzoic acid, have been studied to understand their chemical behavior and potential applications in various fields like pharmaceuticals and materials science (Lüning, Baumgartner, & Wangnick, 1996).

Phenyl Ether Derivatives Research

- Derivatives of benzoic acid, such as 2-(2-methoxyphenyl)benzoic acid, have been explored in the study of bioactive phenyl ether derivatives. This research contributes to the discovery of new compounds with potential pharmaceutical or therapeutic applications (Xu et al., 2017).

Polyaniline Doping

- Benzoic acid derivatives are used as dopants in polyaniline, which is crucial in conducting polymer research. This application is significant in the development of advanced materials for electronics and sensors (Amarnath & Palaniappan, 2005).

Safety And Hazards

According to the safety data sheet, 2-(2-Methoxyphenyl)benzoic acid is harmful to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes .

Orientations Futures

Research on 2-(2-Methoxyphenyl)benzoic acid and related compounds is ongoing. For instance, a study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . Another study discussed the rearrangement in the molecular ion of 2-(2-Methoxyphenyl)benzoic acid . These studies indicate that there is potential for further exploration and application of 2-(2-Methoxyphenyl)benzoic acid in various fields.

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONMCRNZWAMEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294684 | |

| Record name | 2-(2-methoxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)benzoic acid | |

CAS RN |

17296-28-5 | |

| Record name | 17296-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-methoxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17296-28-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)